kt 5823

Übersicht

Beschreibung

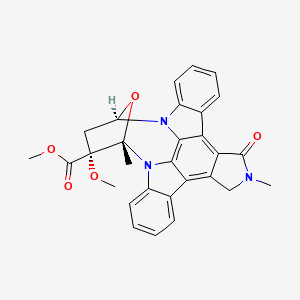

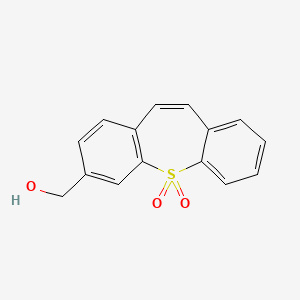

KT 5823, also known as KT-5823, is a selective inhibitor of cGMP-dependent protein kinase (PKG). Its chemical structure is shown below: !KT5823 Chemical Structure)

Wissenschaftliche Forschungsanwendungen

KT 5823 hat in verschiedenen wissenschaftlichen Bereichen Anwendungen gefunden:

Chemie: Wird als Werkzeug zur Untersuchung von PKG-Signalwegen verwendet.

Biologie: Untersucht wegen seiner Auswirkungen auf zelluläre Prozesse.

Medizin: Potenzielle therapeutische Anwendungen.

Industrie: Eingeschränkte Informationen, aber seine einzigartigen Eigenschaften könnten zu weiteren Erkundungen anregen.

5. Wirkmechanismus

Die Wirkungen von this compound resultieren aus seiner Hemmung von PKG. Es moduliert zelluläre Reaktionen, indem es mit cGMP-abhängigen Signalwegen interferiert. Die beteiligten molekularen Ziele und nachgeschalteten Signalwege erfordern weitere Untersuchungen.

Wirkmechanismus

Target of Action

KT 5823 is a selective inhibitor of protein kinase G (PKG) . PKG is a serine/threonine-specific protein kinase that is activated by cGMP and is involved in numerous physiological processes, including vasodilation, platelet aggregation, and peristalsis .

Mode of Action

This compound inhibits the activity of PKG by competing with ATP for the ATP-binding site on the kinase . This prevents the phosphorylation of PKG’s downstream targets, thereby inhibiting the kinase’s activity . The inhibition of PKG by this compound is reversible and ATP-competitive .

Biochemical Pathways

The primary pathway affected by this compound is the cGMP-PKG signaling pathway . This pathway plays a crucial role in various physiological processes, including smooth muscle relaxation, platelet function, and neuronal signaling . By inhibiting PKG, this compound disrupts this pathway, leading to alterations in these processes .

Pharmacokinetics

It is known that this compound is cell-permeable, allowing it to easily enter cells and exert its inhibitory effects on pkg . The compound is soluble in DMSO and ethanol , suggesting that it could be administered in a variety of ways.

Result of Action

The inhibition of PKG by this compound leads to a decrease in the phosphorylation of PKG’s downstream targets . This can result in a variety of cellular effects, depending on the specific targets involved. For example, in smooth muscle cells, the inhibition of PKG can lead to an increase in muscle tone, as PKG normally promotes muscle relaxation .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other kinases or kinase inhibitors can affect the efficacy of this compound . Additionally, the stability of this compound may be affected by factors such as temperature and pH . .

Biochemische Analyse

Biochemical Properties

KT5823 interacts with and inhibits the activity of PKG, a key enzyme in many biochemical reactions . It has been shown to inhibit guanosine monophosphate (GMP)-dependent protein kinase activity (cGK) . It is a staurosporine compound, which promotes the thyroid-stimulating hormone and regulates Na+/I− symporter (NIS) expression .

Cellular Effects

KT5823 has been shown to have various effects on cells and cellular processes. For instance, it has been used in studies with intact cells to implicate or rule out the involvement of PKG in a given cellular response . The efficacy and specificity of KT5823 as a cGK inhibitor in intact cells or tissues have never been demonstrated .

Molecular Mechanism

KT5823 exerts its effects at the molecular level primarily through its inhibition of PKG . It is a potent, selective, reversible inhibitor of Protein Kinase G (PKG) (Ki = 234 nM). It is a derivative of K252, selective over PKA and PKC (Ki values are >10 and 4 μM, respectively). It prevents increased phosphorylation of regulators of G-protein-signalling in vivo .

Temporal Effects in Laboratory Settings

The effects of KT5823 have been studied over time in laboratory settings. For example, it has been shown to cause increases in the levels of apoptotic DNA fragmentation .

Dosage Effects in Animal Models

The effects of KT5823 vary with different dosages in animal models. For instance, it has been shown to inhibit the phosphorylation of c-Jun N-terminal kinase (JNK) and its target c-Jun induced by CNP .

Metabolic Pathways

KT5823 is involved in the cGMP-PKG signaling pathway . It inhibits the activity of PKG, a key enzyme in this pathway .

Transport and Distribution

It is known that KT5823 is cell-permeable .

Subcellular Localization

As a cell-permeable compound, it is likely to be distributed throughout the cell .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: KT 5823 kann mit verschiedenen Methoden synthetisiert werden. Ein gängiger Syntheseweg beinhaltet staurosporin-verwandte Verbindungen. Leider sind spezifische Reaktionsbedingungen in der Literatur nicht leicht zugänglich.

Industrielle Produktionsmethoden: Obwohl die Details der industriellen Produktion spärlich sind, haben Forscher this compound erfolgreich im Labor hergestellt.

Analyse Chemischer Reaktionen

KT 5823 durchläuft verschiedene Arten von Reaktionen, darunter Oxidation, Reduktion und Substitution. Lassen Sie uns einige wichtige Aspekte untersuchen:

Oxidation: this compound kann an Redoxreaktionen teilnehmen, aber genaue Beispiele bleiben schwer fassbar.

Reduktion: Reduktionsreaktionen könnten zur Bildung von reduzierten Derivaten führen.

Substitution: this compound könnte nucleophile Substitutionsreaktionen durchlaufen.

Oxidation: Oxidationsmittel wie Wasserstoffperoxid (H₂O₂) oder Kaliumpermanganat (KMnO₄).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH₄) oder Lithiumaluminiumhydrid (LiAlH₄).

Substitution: Nucleophile wie Amine oder Thiole.

Hauptprodukte: Die spezifischen Produkte, die aus diesen Reaktionen resultieren, sind nicht gut dokumentiert. Weitere Forschung ist erforderlich, um sie aufzudecken.

Vergleich Mit ähnlichen Verbindungen

KT 5823 zeichnet sich durch seine Selektivität für PKG aus. Ähnliche Verbindungen umfassen Staurosporin-Analoga, aber keine entsprechen seinem genauen Profil.

Für detailliertere Referenzen können Sie die folgenden Quellen erkunden:

Eigenschaften

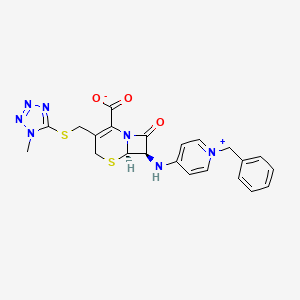

IUPAC Name |

methyl (15S,16R,18R)-16-methoxy-4,15-dimethyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H25N3O5/c1-28-29(36-4,27(34)35-3)13-20(37-28)31-18-11-7-5-9-15(18)22-23-17(14-30(2)26(23)33)21-16-10-6-8-12-19(16)32(28)25(21)24(22)31/h5-12,20H,13-14H2,1-4H3/t20-,28+,29+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTYMDECKVKSGSM-YMUMJAELSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CN(C6=O)C)(C(=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12[C@](C[C@@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CN(C6=O)C)(C(=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H25N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40925642 | |

| Record name | KT-5823 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40925642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

495.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126643-37-6 | |

| Record name | Methyl (9S,10R,12R)-2,3,9,10,11,12-hexahydro-10-methoxy-2,9-dimethyl-1-oxo-9,12-epoxy-1H-diindolo[1,2,3-fg:3′,2′,1′-kl]pyrrolo[3,4-i][1,6]benzodiazocine-10-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126643-37-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | KT 5823 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126643376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | KT-5823 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40925642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9,12-Epoxy-1H-diindolo[1,2,3-fg:3',2',1'-kl]pyrrolo[3,4-i][1,6]benzodiazocine-10-carboxylic acid, 2,3,9,10,11,12-hexahydro-10-methoxy-2,9-dimethyl-1-oxo-, methyl ester, (9S,10R,12R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | KT-5823 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WY40BAB02W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the downstream effects of PKG inhibition by KT5823?

A2: The downstream effects of KT5823 are complex and context-dependent. In some cases, it appears to inhibit PKG-mediated relaxation of smooth muscle [], while in others it fails to inhibit PKG-mediated phosphorylation of substrates like vimentin. [] KT5823 has also been shown to influence the expression of genes involved in lipid metabolism in cumulus cells. []

Q2: Does KT5823 always inhibit PKG activity?

A3: Research suggests KT5823's action on PKG is not always inhibitory. In some instances, it may even enhance cGMP-stimulated responses. [] Further, KT5823 has been shown to have activating effects on human neutrophils. []

Q3: How does KT5823 affect the balance between cAMP and cGMP signaling?

A4: In rabbit cardiac myocytes, KT5823 can counteract the negative functional effects of cGMP, suggesting an interplay between cAMP and cGMP signaling pathways. [] KT5823 has also been shown to reduce cGMP-independent basal PKG activity, highlighting a potential role for constitutive PKG activity in regulating vascular tone. []

Q4: Can KT5823 affect other kinases besides PKG?

A5: Research suggests KT5823 may impact other kinases, although its selectivity for PKG has been a subject of debate. For instance, in some studies KT5823 was observed to activate PKA. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-Diethyl-1-methyl-2-oxohexadecahydro-1H-indeno[5,4-f]quinoline-7-carboxamide](/img/structure/B1673789.png)

![(11R)-3-fluoro-11-oxobenzo[b][1]benzothiepine-9-carboxylic acid](/img/structure/B1673794.png)

![4-[3-[3-(3-hydroxyoctyl)-4-oxo-1,3-thiazolidin-2-yl]propyl]benzoic Acid](/img/structure/B1673800.png)